3-(benzenesulfonyl)-N-[(2E)-6-fluoro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide
Description
This compound features a benzothiazole core substituted with a 6-fluoro group and a 2-methoxyethyl moiety at the 3-position. The (2E)-configured imine group links the benzothiazole to a propanamide chain bearing a benzenesulfonyl substituent. Structural characterization of such derivatives often employs crystallographic tools like SHELX and ORTEP-3 for precise stereochemical analysis .
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O4S2/c1-26-11-10-22-16-8-7-14(20)13-17(16)27-19(22)21-18(23)9-12-28(24,25)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJFDPVAHWZYDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)CCS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis
Key structural analogs (from evidence) include:
Electronic and Steric Effects
- Sulfonyl vs. Amide Groups : The target’s benzenesulfonyl-propanamide (electron-withdrawing) contrasts with simpler amides (e.g., 2-methylpropanamide in ), likely enhancing binding to polar enzymatic pockets.
- Fluorine Substitution : The 6-fluoro group in the target and may reduce metabolic degradation, whereas its absence in could alter pharmacokinetics.
- 2-Methoxyethyl vs. Alkyl Chains : The target’s 2-methoxyethyl group (shared with ) introduces ether oxygen for hydrogen bonding, unlike the ethyl/methyl groups in .
Hypothetical Pharmacological Implications
- Solubility : The 2-methoxyethyl group in the target and may confer higher aqueous solubility compared to .
- Stereochemical Impact : The (2E) configuration in the target and vs. the (2Z) in could influence binding to chiral targets like kinases or GPCRs.
- Sulfonyl Bioactivity: The benzenesulfonyl group in the target and may mimic natural sulfonamide inhibitors (e.g., carbonic anhydrase), whereas non-sulfonyl analogs lack this motif .
Data Tables
Table 1: Structural Features Influencing Bioactivity
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